molecular formula C23H15Br2N3O B12787329 4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126293-49-0

4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12787329
CAS No.: 126293-49-0
M. Wt: 509.2 g/mol
InChI Key: CRQSTTVHSPWUGE-IKCALLGASA-N
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Description

4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of p-bromobenzaldehyde and o-bromobenzaldehyde with 2-phenyl-2-imidazolin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-Chlorobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
  • 4-(p-Methylbenzylidene)-1-((o-methylbenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Uniqueness

4-(p-Bromobenzylidene)-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

126293-49-0

Molecular Formula

C23H15Br2N3O

Molecular Weight

509.2 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-bromophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15Br2N3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+

InChI Key

CRQSTTVHSPWUGE-IKCALLGASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Br

Origin of Product

United States

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